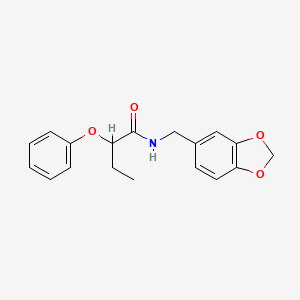![molecular formula C16H16BrNO B5012750 1-(4-bromophenyl)-3-[(3-methylphenyl)amino]-1-propanone](/img/structure/B5012750.png)
1-(4-bromophenyl)-3-[(3-methylphenyl)amino]-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-3-[(3-methylphenyl)amino]-1-propanone, also known as 4-BMC, is a synthetic cathinone that belongs to the phenethylamine class. It is a designer drug that has gained popularity in the recreational drug market due to its stimulant and euphoric effects. However, the focus of
Wirkmechanismus
The exact mechanism of action of 1-(4-bromophenyl)-3-[(3-methylphenyl)amino]-1-propanone is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other cathinones such as methcathinone and mephedrone. This results in an increase in the levels of dopamine and norepinephrine in the brain, leading to its stimulant effects.
Biochemical and Physiological Effects:
The use of this compound has been shown to cause various biochemical and physiological effects in animal studies. It has been shown to increase locomotor activity, heart rate, and blood pressure. It has also been shown to increase the levels of dopamine and norepinephrine in the brain, as well as serotonin to a lesser extent.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-(4-bromophenyl)-3-[(3-methylphenyl)amino]-1-propanone in lab experiments has several advantages. It is relatively easy to synthesize, and its effects are well-characterized. It is also a useful reference standard for analytical purposes. However, its use in lab experiments is limited by its potential for abuse and its lack of selectivity for dopamine and norepinephrine transporters.
Zukünftige Richtungen
There are several future directions for research on 1-(4-bromophenyl)-3-[(3-methylphenyl)amino]-1-propanone. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other disorders characterized by low levels of dopamine and norepinephrine. Another area of interest is its potential as a tool for studying the dopamine and norepinephrine systems in the brain. Further research is needed to fully understand the effects and potential applications of this compound.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic cathinone that has gained popularity in the recreational drug market. However, it also has scientific research applications, such as its use as a reference standard for analytical purposes. Its mechanism of action involves the inhibition of dopamine and norepinephrine reuptake, leading to its stimulant effects. Its use in lab experiments is limited by its potential for abuse and lack of selectivity for dopamine and norepinephrine transporters. Future research on this compound may lead to new treatments for ADHD and other disorders, as well as a better understanding of the dopamine and norepinephrine systems in the brain.
Synthesemethoden
The synthesis of 1-(4-bromophenyl)-3-[(3-methylphenyl)amino]-1-propanone involves the reaction of 4-bromobenzaldehyde with 3-methylphenylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then acetylated with acetic anhydride to yield this compound.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-3-[(3-methylphenyl)amino]-1-propanone has been used in scientific research for various purposes. One of the main applications is its use as a reference standard for analytical purposes. It is used as a reference standard in forensic toxicology and drug testing to identify and quantify this compound in biological samples.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-(3-methylanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-12-3-2-4-15(11-12)18-10-9-16(19)13-5-7-14(17)8-6-13/h2-8,11,18H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMBOUDDCUPNGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3'-chloro-3-biphenylyl)-1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5012681.png)
![6',7'-dimethoxy-1'-(2-phenylethyl)-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B5012689.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]nicotinamide](/img/structure/B5012695.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5012701.png)
![4-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B5012705.png)
![N-(1-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5012713.png)
![N-(2-bromophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5012719.png)
![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5012723.png)

![N-ethyl-1,3-dimethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5012725.png)
![benzyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5012728.png)
![2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5012753.png)
![N,N-dimethyl-N'-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5012766.png)